4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile
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Overview
Description
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile is a heterocyclic compound that features a pyrrolidine ring substituted with a 5-methylthiophene group and a nitrile groupThe presence of both the pyrrolidine and thiophene rings in its structure contributes to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene and nitrile groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine and a nitrile source can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reaction. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of various functional groups on the thiophene ring.
Scientific Research Applications
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the nitrile group can enhance its binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring and have diverse applications in medicinal chemistry.
Uniqueness
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and material science .
Biological Activity
The compound 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile is a pyrrolidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with 5-methylthiophen-2-carboxaldehyde and appropriate nitriles. The resulting product is characterized by various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria.
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Antibacterial | 31.25 | |
N-benzoylthiourea-pyrrolidine derivatives | Antibacterial (A. baumannii) | 31.25 | |
Thiohydantoin-pyrrolidine derivatives | Anti-TB | 125 |
The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Anticancer Activity
Pyrrolidine derivatives have also shown promise in anticancer research. For instance, compounds with similar structures were evaluated for their cytotoxic effects on various cancer cell lines.
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
- Case Study : In vitro studies indicated that certain pyrrolidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant anticancer potential.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolidine derivatives have been explored, with findings suggesting that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Compound | Inhibition Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | COX-2 Enzyme | 20 | |
Other Pyrrolidine Derivatives | TNF-alpha Production | 15 |
These findings point to the potential use of such compounds in treating inflammatory diseases.
Research Findings
Recent literature reviews have consolidated findings on the biological activities of pyrrolidine derivatives, emphasizing their versatility as pharmacological agents:
- Antimicrobial : Effective against a range of pathogens, including resistant strains.
- Anticancer : Induces apoptosis and inhibits tumor growth.
- Anti-inflammatory : Reduces inflammation markers significantly.
Properties
Molecular Formula |
C10H12N2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,5-6H2,1H3 |
InChI Key |
VZAFJFWWBKXCMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CNCC2C#N |
Origin of Product |
United States |
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